molecular formula C8H11Cl2N B3049239 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride CAS No. 198973-09-0

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

Cat. No. B3049239
CAS RN: 198973-09-0
M. Wt: 192.08 g/mol
InChI Key: WPUGKCDNYQMSHO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is a laboratory chemical . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .


Synthesis Analysis

The synthesis of 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride involves the reaction of 4-pyridinemethanol in methanol solution with thionyl chloride .


Molecular Structure Analysis

The empirical formula of 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is C6H6ClN · HCl . It has a molecular weight of 164.03 .


Chemical Reactions Analysis

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is a laboratory chemical and its specific chemical reactions are not mentioned in the available resources .


Physical And Chemical Properties Analysis

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 166-173 °C . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Peptide Synthesis

This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .

Organic Synthesis

It is an important raw material and intermediate used in organic synthesis . It can be used to introduce a pyridylmethyl group into a molecule, which can then be further functionalized.

Pharmaceuticals

This compound is used in the pharmaceutical industry as a building block in the synthesis of various drugs . Its pyridine ring can interact with biological targets, making it useful in drug design.

Agrochemicals

It is also used in the synthesis of agrochemicals . The pyridine ring is a common motif in many pesticides and herbicides.

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-(chloromethyl)-2,6-dimethylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-8(5-9)4-7(2)10-6;/h3-4H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUGKCDNYQMSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629510
Record name 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

CAS RN

198973-09-0
Record name 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2,6-Dimethylpyridin-4-yl)methanol (457 mg) was mixed with DCE (8 ml), and thionyl chloride (0.6 ml) and DMF (19 mg) were added thereto, followed by stirring at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure to obtain 4-(chloromethyl)-2,6-dimethylpyridine hydrochloride (567 mg).
Quantity
457 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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